Methyl 3-(sulfamoylmethyl)benzoate
Overview
Description
Methyl 3-(sulfamoylmethyl)benzoate is an organic compound with the molecular formula C₉H₁₁NO₄S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a sulfamoylmethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(sulfamoylmethyl)benzoate typically involves the reaction of methyl 3-bromomethylbenzoate with sulfamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the sulfamoylmethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as the purification of starting materials, optimization of reaction conditions to maximize yield, and the use of industrial reactors to handle large volumes of reactants. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(sulfamoylmethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfamoylmethyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination, often in the presence of a catalyst like sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
Methyl 3-(sulfamoylmethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(sulfamoylmethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylmethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Methyl 3-(sulfamoylmethyl)benzoate can be compared with other similar compounds, such as:
Methyl 3-sulfamoylbenzoate: Lacks the methyl group on the sulfamoyl moiety.
Methyl 4-(sulfamoylmethyl)benzoate: The sulfamoylmethyl group is attached to the para position of the benzene ring.
Methyl 2-(sulfamoylmethyl)benzoate: The sulfamoylmethyl group is attached to the ortho position of the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
methyl 3-(sulfamoylmethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)8-4-2-3-7(5-8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXIYSWKVWRWJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.